N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide
Description
The compound N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a heterocyclic acetamide derivative featuring a 1,3,4-thiadiazole core substituted with a methoxymethyl group and a furochromenyl acetamide moiety.
Properties
Molecular Formula |
C20H19N3O5S |
|---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide |
InChI |
InChI=1S/C20H19N3O5S/c1-9-7-27-17-11(3)18-13(5-12(9)17)10(2)14(19(25)28-18)6-15(24)21-20-23-22-16(29-20)8-26-4/h5,7H,6,8H2,1-4H3,(H,21,23,24) |
InChI Key |
QYFPHMKQQUEMPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)NC4=NN=C(S4)COC)C)C |
Origin of Product |
United States |
Biological Activity
N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a novel compound characterized by its complex structure that combines a thiadiazole ring with a furochromene moiety. This compound has garnered attention for its potential biological activities, including anticancer, antimicrobial, and antioxidant properties.
Structural Overview
The chemical structure of this compound can be represented as follows:
| Component | Description |
|---|---|
| CAS Number | 1219554-53-6 |
| Molecular Formula | CHNOS |
| Molecular Weight | 413.4 g/mol |
Anticancer Activity
Research indicates that compounds featuring the thiadiazole moiety exhibit promising anticancer activity. For instance, structure-activity relationship (SAR) studies have demonstrated that derivatives with electron-donating groups at specific positions significantly enhance cytotoxicity against various cancer cell lines. The presence of the thiadiazole ring is essential for this activity, as observed in related compounds .
In vitro studies have shown that this compound exhibits significant cytotoxic effects against the MCF-7 breast cancer cell line. The IC values indicate a dose-dependent response, suggesting potential for further development as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies show that thiadiazole derivatives possess moderate to high activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups enhances this activity by increasing the compound's ability to penetrate bacterial cell walls .
Table 1 summarizes the antimicrobial efficacy of related thiadiazole compounds:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Compound C | P. aeruginosa | 64 µg/mL |
Antioxidant Activity
Antioxidant potential is another significant aspect of this compound's biological profile. The presence of methoxy groups in the structure contributes to its ability to scavenge free radicals effectively. In vitro assays have demonstrated that this compound can inhibit lipid peroxidation and reduce oxidative stress markers in cellular models .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of thiadiazole derivatives similar to this compound:
- Synthesis and Evaluation : A study synthesized various thiadiazole derivatives and evaluated their biological activities using MTT assays for anticancer properties and disk diffusion methods for antimicrobial testing. Results indicated that modifications in substituents significantly impacted biological efficacy .
- Mechanistic Studies : Further research is required to elucidate the specific mechanisms through which these compounds exert their biological effects. Preliminary findings suggest involvement in apoptosis pathways and inhibition of specific microbial enzymes .
Scientific Research Applications
Basic Information
- Molecular Formula : C20H19N3O5S
- Molecular Weight : 413.4 g/mol
- CAS Number : 1190298-28-2
Structural Characteristics
The compound's structure is characterized by:
- A thiadiazole ring known for its pharmacological properties.
- A furochromene structure that may enhance its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide. For instance, compounds with similar thiadiazole structures have demonstrated significant growth inhibition against various cancer cell lines:
| Compound | Cell Line | Percent Growth Inhibition |
|---|---|---|
| Compound A | SNB-19 | 86.61% |
| Compound B | OVCAR-8 | 85.26% |
| Compound C | NCI-H40 | 75.99% |
These findings suggest that the subject compound may also exhibit similar anticancer properties due to its structural analogies with these active compounds .
Antibacterial Properties
Thiadiazole derivatives have been associated with antibacterial activities. The incorporation of the thiadiazole ring in the structure of this compound suggests potential efficacy against bacterial strains. Compounds derived from similar structures have shown broad-spectrum antibacterial effects .
Anti-inflammatory Effects
Compounds featuring thiadiazole rings are often evaluated for their anti-inflammatory properties. Preliminary studies indicate that modifications to the thiadiazole structure can lead to significant reductions in inflammatory markers in vitro and in vivo . The subject compound's potential in this area remains to be thoroughly investigated.
Agricultural Applications
Research into the use of thiadiazole derivatives in agriculture has gained momentum due to their ability to act as fungicides and herbicides. The unique properties of this compound could be explored for developing new agrochemicals that enhance crop protection and yield .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that a series of thiadiazole-based compounds exhibited potent anticancer activity against multiple cell lines. The study utilized various assays to evaluate cell viability and apoptosis induction . This research underscores the importance of further investigating this compound within similar frameworks.
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, compounds structurally related to N-[...]-acetamide were tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups . This reinforces the potential application of the subject compound as an antibacterial agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The target compound shares structural motifs with several classes of heterocyclic acetamides, including:
Key Observations:
Thiadiazole vs. Triazole Cores :
- Thiadiazole derivatives (e.g., target compound, 6d, 4.1) often exhibit enhanced metabolic stability compared to triazole analogs (e.g., 6a) due to sulfur’s electron-withdrawing effects .
- Triazole-containing compounds () are typically synthesized via 1,3-dipolar cycloaddition ("click chemistry"), while thiadiazoles are formed through cyclization or condensation reactions (e.g., acetic anhydride reflux in ) .
Substituent Effects on Bioactivity :
- Furochromenyl Group : The target compound’s fused furochromenyl system may enhance DNA intercalation or kinase inhibition, similar to naphthofuryl () or benzothiazole () groups .
- Methoxymethyl vs. Sulfonamide : The methoxymethyl group in the target compound likely improves solubility compared to sulfonamide derivatives (e.g., Methazolamide), which are more polar but prone to renal clearance .
Synthetic Efficiency :
- Thiadiazole intermediates (e.g., 4.1 in ) achieve high yields (97.4%) under acidic conditions, whereas triazole derivatives () require copper catalysis and moderate yields (~70–80%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
